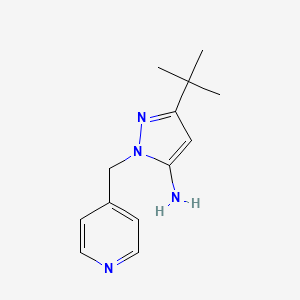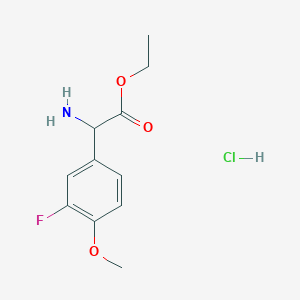![molecular formula C9H20O6S2 B1379432 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol CAS No. 57100-56-8](/img/structure/B1379432.png)
2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol, also known as HEPES, is a zwitterionic buffering agent extensively used in biological research due to its unique chemical and physical properties. It has a molecular weight of 288.39 .
Molecular Structure Analysis
The IUPAC name of the compound is 2,2’- (pentane-1,5-diyldisulfonyl)bis (ethan-1-ol). The InChI code is 1S/C9H20O6S2/c10-4-8-16 (12,13)6-2-1-3-7-17 (14,15)9-5-11/h10-11H,1-9H2 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 112-114°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biomarkers of Lipid Peroxidation
Studies have shown that compounds like ethane and pentane are useful biomarkers for in vivo lipid peroxidation, a process indicative of oxidative stress and potential cellular damage. The noninvasive measurement of these biomarkers in expired air from both rats and humans offers a promising avenue for routine use in clinical and research settings. This research emphasizes the importance of standardizing methods for collecting and analyzing expired air to minimize errors and improve reliability. Ethane or pentane measurements could provide critical insights into the oxidative status of individuals, potentially leading to early detection of diseases characterized by increased oxidative stress (Knutson, Handelman, & Viteri, 2000).
Selective Hydrogenation of Furfural
Furfural and its derivatives have been identified as precursors for high-value chemicals such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), which have broad applications in the chemical industry. Advances in catalytic hydrogenation have enabled the efficient synthesis of these diols from furfural, showcasing the potential of leveraging biomass-derived compounds for producing valuable chemicals. The development of new, efficient, and stable catalyst systems for this conversion process is a critical area of research, with implications for green chemistry and sustainable industrial practices (Tan et al., 2021).
Dermatological Applications
Pentane-1,5-diol, a compound structurally related to 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol, has been evaluated for its efficacy and safety in dermatological applications. Compared to other aliphatic diols like propylene glycol, pentane-1,5-diol has demonstrated superior drug delivery-enhancing properties, antimicrobial spectrum, and lower toxicity, making it an attractive ingredient for topical pharmaceutical products. This research underscores the potential of such compounds in developing more effective and safer dermatological treatments (Sundberg & Faergemann, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(2-hydroxyethylsulfonyl)pentylsulfonyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6S2/c10-4-8-16(12,13)6-2-1-3-7-17(14,15)9-5-11/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOAVKJLBUUJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)CCO)CCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

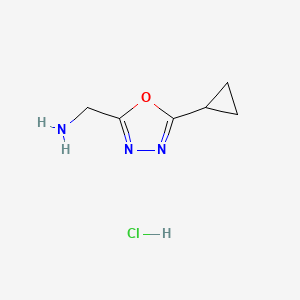
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)

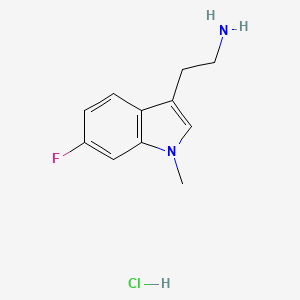
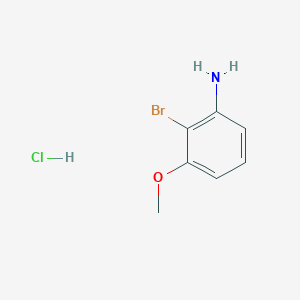
![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)
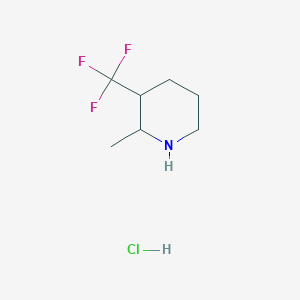
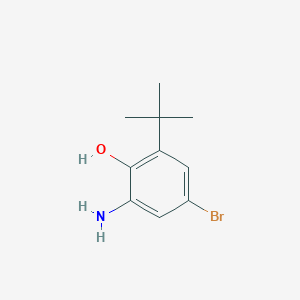
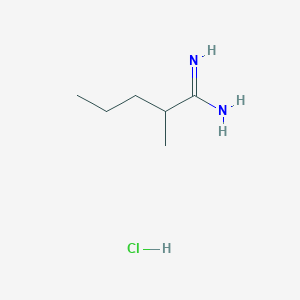
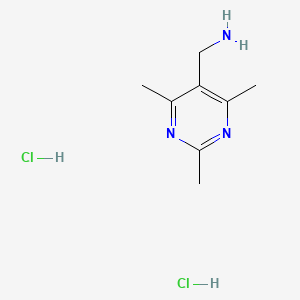

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
